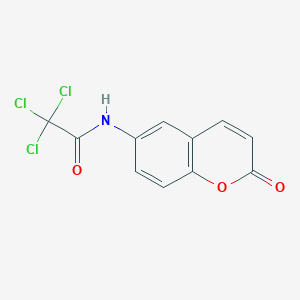
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline, also known as PD98059, is a synthetic compound that has been extensively used in scientific research as a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival, and is often dysregulated in several diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline inhibits the activity of MEK by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream targets, including extracellular signal-regulated kinase (ERK). This leads to the inhibition of downstream signaling events, resulting in the modulation of various cellular processes.
Biochemical and physiological effects:
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate cell differentiation and survival. 6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in various organs.
実験室実験の利点と制限
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline is a potent and selective inhibitor of the MAPK pathway, which makes it an ideal tool for investigating the role of this pathway in various cellular processes and diseases. However, it should be noted that 6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, 6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has been shown to exhibit off-target effects in some experimental systems, which can complicate the interpretation of results.
将来の方向性
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has been extensively used in scientific research, and its potential for therapeutic applications has been explored in various diseases, including cancer and cardiovascular diseases. Future research should focus on developing more potent and selective inhibitors of the MAPK pathway, which can overcome the limitations of 6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline. Moreover, the role of the MAPK pathway in various diseases, including neurological disorders, should be further investigated to identify novel therapeutic targets. Finally, the use of 6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline in combination with other inhibitors or chemotherapeutic agents should be explored to enhance its therapeutic efficacy.
合成法
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline can be synthesized by a multistep process involving the reaction of 2-chloro-6-methyl-4-(4-morpholinylcarbonyl)quinoline with 2-pyridinecarboxaldehyde in the presence of a base, followed by a series of purification steps. The final product is a white to off-white crystalline powder, which can be dissolved in dimethyl sulfoxide (DMSO) or ethanol for use in experiments.
科学的研究の応用
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has been extensively used in scientific research as a tool to investigate the role of the MAPK pathway in various cellular processes and diseases. It has been shown to inhibit the activity of MAPK kinase (MEK), a key mediator of the MAPK pathway, and hence, can block downstream signaling events. 6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has been used to study the role of the MAPK pathway in cancer, cardiovascular diseases, and neurological disorders, among others.
特性
IUPAC Name |
(6-methyl-2-pyridin-2-ylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-5-6-17-15(12-14)16(20(24)23-8-10-25-11-9-23)13-19(22-17)18-4-2-3-7-21-18/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKSZXQVWXWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)
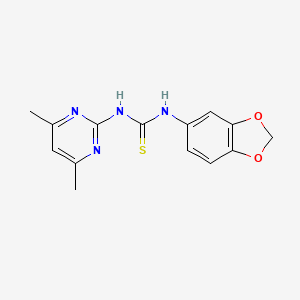
![4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B5750621.png)
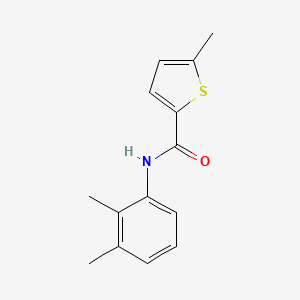

![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5750636.png)
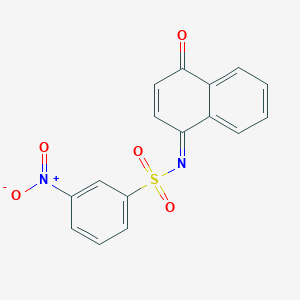
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5750650.png)
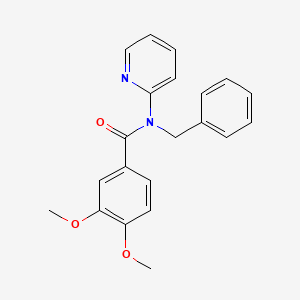

![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)
![1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5750672.png)
![N-[4-(diethylamino)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5750674.png)
